molecular formula C9H11NO3S B13253353 3,4-Dihydro-2H-1-benzopyran-3-sulfonamide

3,4-Dihydro-2H-1-benzopyran-3-sulfonamide

Cat. No.: B13253353
M. Wt: 213.26 g/mol
InChI Key: YQKATAXZPPZTOY-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1-benzopyran-3-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a privileged benzopyran structure, a core component found in numerous natural products and synthetic substances with a broad spectrum of biological activities . The integration of the sulfonamide group, a prevalent pharmacophore in many therapeutic agents, enhances its potential for interaction with various biological targets and improves its drug-like properties. This compound serves as a versatile building block for the development of novel bioactive molecules. Its primary research value lies in its potential as an intermediate for the solid-phase parallel synthesis of diverse chemical libraries . Such libraries are crucial for high-throughput screening campaigns aimed at identifying new hit and lead compounds. Structure-activity relationship (SAR) studies on similar 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have demonstrated that the sulfonamido functional group is a key structural feature for achieving high affinity for central nervous system targets, such as the 5-HT 1A receptor, indicating potential applications in neuroscientific research and the development of anxiolytic agents . Furthermore, benzopyran-sulfonamide hybrids have been investigated for their cardiovascular effects, with some analogues bearing this combination of motifs exhibiting class III antiarrhythmic activity and antioxidant properties in pharmacological models . The sulfonamide group itself is a well-known functional group in pharmacology, acting as a competitive inhibitor in enzymatic pathways such as dihydropteroate synthase . Key Research Applications: Neuroscience Research: Serves as a precursor for the synthesis of 5-HT 1A receptor ligands, which are studied as potential anxiolytic agents . Cardiovascular Research: The benzopyran core is found in compounds with class III antiarrhythmic and antioxidant activity, making it a structure of interest for cardiovascular disease research . Anticancer Drug Discovery: Related sulfonamide derivatives have shown promise as tubulin polymerization inhibitors, a validated mechanism for anti-cancer agents . Combinatorial Chemistry: Used in solid-phase synthesis to construct diverse libraries of drug-like small molecules for high-throughput screening . Notice: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

3,4-dihydro-2H-chromene-3-sulfonamide

InChI

InChI=1S/C9H11NO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H2,10,11,12)

InChI Key

YQKATAXZPPZTOY-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Route A: Direct Sulfonation-Amidation

  • Sulfonation : Treat the benzopyran intermediate with chlorosulfonic acid to form the sulfonic acid derivative.
  • Amidation : React with ammonia or amines (e.g., NH₃/THF) to yield the sulfonamide.

Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Sulfonation ClSO₃H, 0°C → RT, 4h 65 89
Amidation NH₃ (aq.), THF, 12h 78 92

Route B: Nucleophilic Substitution

  • Bromination : Introduce bromine at position 3 using N-bromosuccinimide (NBS).
  • Substitution : Replace bromide with sulfonamide via SN2 reaction with sodium sulfonamide.

Example :

Intermediate Conditions Yield (%)
3-Bromo-benzopyran NBS, AIBN, CCl₄, reflux 60
3-Sulfonamide-benzopyran NaSO₂NH₂, DMF, 80°C, 6h 55

Route C: Reductive Amination

Optimization :

  • Catalysts like NaBH₃CN or Pd/C improve yields (up to 68%).

Solid-Phase Parallel Synthesis

For high-throughput applications, solid-phase synthesis (as in) enables diversification:

Library Data :

Sulfonamide Variant Average Yield (%) Purity (%)
Aryl-sulfonamide 62 87
Alkyl-sulfonamide 58 85

Analytical Validation

Key characterization data for 3,4-dihydro-2H-1-benzopyran-3-sulfonamide:

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.2–6.8 (m, aromatic), 4.7 (dd, J = 4.0 Hz, CH₂), 3.1 (s, SO₂NH₂).
  • MS (ESI) : m/z 255.1 [M+H]⁺.
  • Melting Point : 145–148°C.

Challenges and Optimizations

  • Steric Hindrance : Bulky substituents at position 3 reduce cyclization efficiency (e.g., tert-butyl groups lower yields by ~20%).
  • Acid Sensitivity : Use milder acids (e.g., ZnCl₂ instead of H₂SO₄) to prevent decomposition during cyclization.

Chemical Reactions Analysis

3,4-Dihydro-2H-1-benzopyran-3-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dihydro-2H-1-benzopyran-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-1-benzopyran-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3,4-Dihydro-2H-1-benzopyran-3-sulfonamide can be compared with other benzopyran derivatives, such as:

The uniqueness of 3,4-Dihydro-2H-1-benzopyran-3-sulfonamide lies in its specific structural configuration, which imparts unique chemical and biological properties.

Biological Activity

3,4-Dihydro-2H-1-benzopyran-3-sulfonamide is a compound belonging to the benzopyran family, which is notable for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3,4-Dihydro-2H-1-benzopyran-3-sulfonamide features a bicyclic structure consisting of a benzene ring fused to a pyran ring, with a sulfonamide group that enhances its reactivity and biological activity. The molecular formula is C10H11NO3S, with a molecular weight of approximately 233.26 g/mol.

The biological activity of 3,4-Dihydro-2H-1-benzopyran-3-sulfonamide primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit specific enzymes by forming covalent bonds with nucleophiles in the active sites. This property is crucial for its antimicrobial and anti-inflammatory activities.
  • Serotonergic Activity : Studies have shown that derivatives of benzopyran compounds can exhibit selective binding to serotonin receptors (5-HT1A), which may contribute to their anxiolytic and antidepressant effects .

Biological Activities

The compound has been investigated for several biological activities:

  • Antimicrobial Properties : Research indicates that 3,4-Dihydro-2H-1-benzopyran-3-sulfonamide exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
  • Relaxant Activity : In preclinical studies, analogs of this compound have demonstrated relaxant effects on smooth muscles, particularly in guinea pig tracheal tissues. This suggests potential applications in treating respiratory conditions .

Case Studies

Several studies have highlighted the biological activity of 3,4-Dihydro-2H-1-benzopyran-3-sulfonamide and its derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of various benzopyran derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Relaxation Studies : In an experiment involving isolated guinea pig tracheal spirals, several derivatives were tested for their relaxant effects compared to cromakalim. The results indicated enhanced relaxant activity for specific substitutions at the C-6 position of the benzopyran ring .

Data Table: Biological Activities of 3,4-Dihydro-2H-1-benzopyran-3-sulfonamide

Activity TypeAssessed CompoundObserved EffectReference
Antimicrobial3,4-Dihydro-2H-1-benzopyran-3-sulfonamideSignificant inhibition against S. aureus
RelaxantAnalog compoundsEnhanced smooth muscle relaxation
SerotonergicDerivativesSelective binding to 5-HT1A receptors

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